Cascade Yellow

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

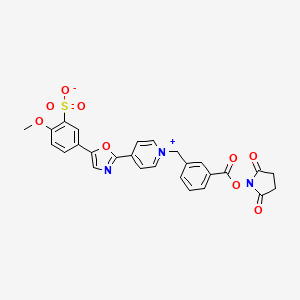

Cascade yellow is a pyridinium ion, an arenesulfonate oxoanion, a pyrrolidinone and a member of 1,3-oxazoles. It has a role as a fluorochrome.

Análisis De Reacciones Químicas

2.1. Photochemical Reactions

Cascade Yellow has been involved in several photochemical processes that leverage its unique structure for various transformations:

-

Visible Light-Induced Cascade Reactions : These reactions often utilize this compound as a substrate in photocatalytic processes to produce valuable compounds. For instance, the compound can undergo sulfonylation and cyclization reactions under visible light, yielding quinoline derivatives with moderate to high yields depending on the reaction conditions and catalysts used.

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Sulfonylation/Cyclization | Blue LED irradiation with Eosin Y | 80% |

| Without photocatalyst | - | 50% |

The presence of water significantly enhances the yield of these reactions, indicating a potential mechanism involving radical pathways .

2.2. Enzymatic Cascade Reactions

This compound is also utilized in enzymatic cascade reactions, where multiple enzyme-catalyzed steps occur sequentially without the need for intermediate isolation:

-

Glucose Oxidase/Horseradish Peroxidase Cascade : In this system, this compound participates in reactions that convert glucose into gluconic acid and hydrogen peroxide, which are then used in subsequent reactions to produce colored products detectable at specific wavelengths.

| Enzyme Reaction | Product | Color Change |

|---|---|---|

| Glucose + O₂ → Gluconic Acid + H₂O₂ | Iodine formation from KI | Yellow-brown |

This demonstrates the utility of this compound in biochemical assays and its role in colorimetric detection methods .

2.3. Electrochemical Reactions

Recent studies have explored electrochemical methods involving this compound:

-

Electrochemical-Induced Cascade Reactions : These reactions involve functionalized anilines reacting with 2-formylbenzonitrile under electrochemical conditions to form N-aryl substituents. The process showcases high efficiency and selectivity.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Electrochemical Reaction | CH₃CN solvent, various potentials | >98% |

The electrochemical activation leads to the formation of crucial intermediates that facilitate subsequent transformations .

3.1. Proposed Mechanisms

The mechanisms underlying the reactions involving this compound can be complex and vary based on conditions:

-

Radical Pathways : Many photochemical reactions involving this compound suggest the generation of radical species as intermediates, which are crucial for subsequent transformations.

-

Enzymatic Pathways : In enzymatic cascades, the sequence of enzyme actions is designed to maximize product yield while minimizing byproducts through carefully controlled conditions.

3.2. Factors Affecting Reaction Outcomes

Several factors influence the efficiency and yield of reactions involving this compound:

-

Solvent Choice : The type of solvent can significantly affect reaction rates and yields.

-

Catalyst Presence : The use of specific catalysts can enhance reaction selectivity and efficiency.

-

Reaction Conditions : Temperature, light intensity, and pH play critical roles in determining the success of chemical transformations involving this compound.

Propiedades

Fórmula molecular |

C27H21N3O9S |

|---|---|

Peso molecular |

563.5 g/mol |

Nombre IUPAC |

5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate |

InChI |

InChI=1S/C27H21N3O9S/c1-37-21-6-5-19(14-23(21)40(34,35)36)22-15-28-26(38-22)18-9-11-29(12-10-18)16-17-3-2-4-20(13-17)27(33)39-30-24(31)7-8-25(30)32/h2-6,9-15H,7-8,16H2,1H3 |

Clave InChI |

PTIUZRZHZRYCJE-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)C(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.